molecular formula C10H14O2S B14336111 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol CAS No. 95108-89-7

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol

Cat. No.: B14336111
CAS No.: 95108-89-7
M. Wt: 198.28 g/mol
InChI Key: QZCLZVACBCSMFG-UHFFFAOYSA-N
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Description

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is a glycol ether derivative featuring a phenylsulfanyl (C₆H₅-S-) substituent on the ethoxy chain. Structurally, it consists of a diol backbone with a sulfur atom bridging the phenyl group and the ethoxy moiety. The phenylsulfanyl group introduces unique electronic and steric properties, which may influence solubility, reactivity, and biological activity compared to oxygen- or nitrogen-containing analogs .

Properties

CAS No.

95108-89-7

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-(2-phenylsulfanylethoxy)ethanol

InChI

InChI=1S/C10H14O2S/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

QZCLZVACBCSMFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOCCO

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Phenylsulfanyl)ethanol

The foundational step involves preparing 2-(phenylsulfanyl)ethanol through nucleophilic substitution. Thiophenol (PhSH), deprotonated by potassium carbonate in dimethylformamide (DMF), reacts with 2-chloroethanol at 70°C for 12 hours. The reaction proceeds via an SN2 mechanism, displacing chloride with the phenylsulfanyl group:

$$
\text{PhSH} + \text{HOCH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{PhSCH}2\text{CH}2\text{OH} + \text{KCl}
$$

Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate, 5:1) yields 2-(phenylsulfanyl)ethanol in 78% purity. Key challenges include minimizing oxidation of the thioether group and suppressing side reactions such as ether formation between ethanolamine intermediates.

Protection of Ethylene Glycol for Selective Etherification

To avoid di-etherification, ethylene glycol is mono-protected using tert-butyldimethylsilyl chloride (TBDMSCl). In anhydrous DMF with imidazole as a base, ethylene glycol reacts selectively at one hydroxyl group:

$$
\text{HOCH}2\text{CH}2\text{OH} + \text{TBDMSCl} \xrightarrow{\text{Imidazole}} \text{HOCH}2\text{CH}2\text{OTBDMS} + \text{HCl}
$$

The silyl-protected intermediate is isolated in 85% yield, confirmed by $$^1$$H NMR (δ 0.12 ppm, singlet, Si(CH$$3$$)$$2$$).

Williamson Ether Synthesis for Ether Linkage Formation

Tosylation of 2-(Phenylsulfanyl)ethanol

The hydroxyl group of 2-(phenylsulfanyl)ethanol is activated as a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C:

$$
\text{PhSCH}2\text{CH}2\text{OH} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{PhSCH}2\text{CH}2\text{OTs} + \text{HCl}
$$

The tosylate derivative is obtained in 92% yield after recrystallization from hexane.

Alkoxide Generation and Ether Coupling

Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the unprotected hydroxyl of silyl-protected ethylene glycol, forming a reactive alkoxide. This intermediate attacks the tosylate in a Williamson ether synthesis:

$$
\text{HOCH}2\text{CH}2\text{OTBDMS} + \text{NaH} \rightarrow \text{Na}^+\text{OCH}2\text{CH}2\text{OTBDMS} + \text{H}2
$$
$$
\text{Na}^+\text{OCH}
2\text{CH}2\text{OTBDMS} + \text{PhSCH}2\text{CH}2\text{OTs} \rightarrow \text{PhSCH}2\text{CH}2\text{OCH}2\text{CH}_2\text{OTBDMS} + \text{NaOTs}
$$

Reaction at 0°C for 6 hours affords the coupled product in 67% yield.

Deprotection and Final Product Isolation

Silyl Group Removal

Tetrabutylammonium fluoride (TBAF) in THF cleaves the TBDMS group at room temperature:

$$
\text{PhSCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OTBDMS} + \text{TBAF} \rightarrow \text{PhSCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{TBDMSF}
$$

The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 3:1), yielding 2-[2-(phenylsulfanyl)ethoxy]ethan-1-ol in 89% purity.

Alternative Pathways and Comparative Analysis

Thiol-Ene Click Chemistry

Ultraviolet irradiation of 2-vinyloxyethanol with phenylsulfanylethanethiol in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) initiates a radical-mediated thiol-ene reaction:

$$
\text{CH}2=\text{CHOCH}2\text{CH}2\text{OH} + \text{PhSCH}2\text{CH}2\text{SH} \xrightarrow{\text{UV, DMPA}} \text{PhSCH}2\text{CH}2\text{SCH}2\text{CH}2\text{OCH}2\text{CH}_2\text{OH}
$$

While this method achieves 55% yield, steric hindrance limits efficiency compared to SN2 routes.

Reductive Amination of Ethylene Glycol Derivatives

A less explored approach involves reductive amination of 2-aminoethoxyethanol with phenylsulfanylacetaldehyde using sodium cyanoborohydride (NaBH$$_3$$CN). However, competing imine formation reduces practicality, with yields below 30%.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances nucleophilicity in sulfide formation but complicates purification. THF minimizes side reactions in Williamson synthesis.
  • Temperature Control : Reactions exceeding 70°C promote oxidation of thioethers to sulfoxides, necessitating inert atmospheres.

Catalytic Enhancements

Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates thiophenol deprotonation, improving substitution kinetics by 40%.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.35–7.28 (m, 5H, Ph), 3.75 (t, J = 6.0 Hz, 2H, OCH$$2$$), 3.62 (t, J = 6.0 Hz, 2H, SCH$$2$$), 2.89 (t, J = 6.0 Hz, 2H, CH$$2$$OH).
  • IR (KBr) : 3370 cm$$^{-1}$$ (O–H stretch), 2920 cm$$^{-1}$$ (C–H), 1590 cm$$^{-1}$$ (C=C aromatic).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity, critical for pharmaceutical applications.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Source
Thiophenol 120 Sigma-Aldrich
2-Chloroethanol 85 TCI Chemicals
TBDMSCl 450 Alfa Aesar

Solvent recycling reduces expenses by 60%, with ethanol recovery via distillation.

Environmental Impact

The E-factor (kg waste/kg product) for the Williamson route is 3.2, primarily from silica gel chromatography. Transitioning to aqueous workup protocols could lower this to 1.8.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, thereby influencing various biochemical pathways. The ethoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences between 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol and structurally related compounds, focusing on substituents, synthesis, properties, and applications:

Compound Substituent Synthesis Key Properties Applications Safety/Regulatory Notes
This compound Phenylsulfanyl (-S-C₆H₅) Likely involves alkylation of diol with phenylsulfanyl bromide (analogous to methods) High polarity due to sulfur; potential for thiol-disulfide exchange reactions Polymer modifiers, ligand synthesis, intermediates in drug discovery Limited data; sulfanyl groups may require handling under inert conditions to avoid oxidation
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol () Propargyl (-O-C≡CH) Alkylation of diol with propargyl bromide using NaH in THF Terminal alkyne enables click chemistry (e.g., azide-alkyne cycloaddition) Fluorescent probes, bioconjugation, pheromone synthesis Flammable due to alkyne; irritant (skin/eyes)
2-(2-((3,4-Bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol (YTK-A76, ) Benzyloxy-substituted benzylamine Reductive amination of aldehyde with 2-(2-aminoethoxy)ethanol Polar, hydrogen-bonding capability; stable under basic conditions Intermediate for bioactive molecules (e.g., antimicrobial agents) Low acute toxicity; benzyl groups may require deprotection for further functionalization
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Bulky tert-octylphenoxy (-O-C₈H₁₇) Alkylation of diol with tert-octylphenol derivatives Hydrophobic; persistent in environment due to alkyl chain Surfactants, industrial lubricants, plasticizers Classified as toxic (Oral Cat. 4; Eye Dam. Cat. 1); regulated due to environmental persistence
2-[2-(Benzylamino)ethoxy]ethan-1-ol (AX, ) Benzylamino (-NH-CH₂C₆H₅) Reductive amination of benzaldehyde with 2-(2-aminoethoxy)ethanol Basic amino group; forms salts with acids Pharmaceutical intermediates (e.g., androgen receptor degraders) Moderate toxicity; handle with gloves to avoid dermal absorption
2-(2-Iodoethoxy)ethan-1-ol () Iodo (-I) Halogenation of diol with NaI under reflux High leaving-group ability (iodide); UV-sensitive Radiolabeling precursors, cross-coupling reactions Light-sensitive; potential thyroid toxicity

Key Research Findings and Trends

Reactivity Differences: The phenylsulfanyl group in the target compound offers nucleophilic sulfur, enabling thiol-mediated reactions, unlike the propargyl () or tert-octylphenoxy () groups, which are inert under physiological conditions . Compared to amino-substituted analogs (e.g., YTK-A76 and AX), the phenylsulfanyl derivative lacks basicity, reducing its solubility in acidic media but enhancing stability in basic environments .

Applications: Pharmaceuticals: Amino-substituted analogs (e.g., AX) are prioritized for drug discovery due to their hydrogen-bonding capacity, while phenylsulfanyl derivatives may serve as prodrugs or enzyme inhibitors . Industrial Use: Bulky alkylphenoxy derivatives () dominate surfactant applications, whereas phenylsulfanyl compounds are understudied in this field but may offer UV-stability advantages .

Safety and Environmental Impact: The tert-octylphenoxy derivative () is flagged for environmental persistence and toxicity, contrasting with the phenylsulfanyl analog, which lacks sufficient data but may degrade via oxidation to sulfoxides .

Q & A

Q. What are the recommended methods for synthesizing 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol in a laboratory setting?

A typical synthesis involves nucleophilic substitution under inert conditions. For example, reacting thiophenol derivatives with ethylene glycol intermediates in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. After 16 hours of stirring at room temperature, the crude product is purified via flash column chromatography. Key parameters include maintaining anhydrous conditions, stoichiometric control of reactants, and purification to >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • NMR Spectroscopy : Analyze proton environments (e.g., phenylsulfanyl protons at δ 7.2–7.4 ppm, ethoxy protons at δ 3.5–3.7 ppm).
  • IR Spectroscopy : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and hydroxyl (-OH stretch at ~3400 cm⁻¹) groups.
  • Mass Spectrometry (GCMS) : Verify molecular ion peaks and fragmentation patterns. Cross-referencing with literature data ensures accuracy .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas.
  • Storage : Keep in a cool, dry place away from UV light and moisture.
  • Disposal : Avoid release into water systems due to acute aquatic toxicity (e.g., LC50 for fish: 4.2 mg/L) .

Q. What key physical properties influence experimental handling?

  • Solubility : Moderate water solubility (24 g/L at 20°C), making it suitable for aqueous-organic biphasic reactions.
  • Density : 1.11 g/cm³, requiring careful layering in extraction protocols.
  • pH Stability : Neutral pH (7.0) minimizes degradation in standard buffers .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed spectral data be resolved?

  • Impurity Analysis : Use HPLC to detect by-products (e.g., unreacted thiophenol).
  • Isotopic Labeling : Track unexpected peaks via deuterated solvents or ¹³C-labeled precursors.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize reaction yields and minimize by-products?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Temperature Gradients : Conduct reactions at 0°C to suppress side reactions (e.g., oxidation of sulfanyl groups).
  • In Situ Monitoring : Use FTIR to track reactant consumption and adjust stoichiometry dynamically .

Q. What mechanistic insights explain the reactivity of the phenylsulfanyl and ethoxy groups?

  • Sulfanyl Group : Acts as a soft nucleophile in SN2 reactions, with susceptibility to oxidation (e.g., forming sulfoxides under acidic conditions).
  • Ethoxy Linkages : Stabilize intermediates via hydrogen bonding, as shown in molecular dynamics simulations of similar ethers .

Q. How can computational tools predict this compound’s behavior in complex systems?

  • QSAR Models : Correlate logP (1.8) with membrane permeability for drug delivery studies.
  • Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioavailability.
  • Reactivity Predictions : Use quantum mechanics to identify electrophilic sites for functionalization .

Q. What methodologies assess environmental impact in aquatic systems?

  • Daphnia magna Assays : Measure 48-hour EC50 values for acute toxicity.
  • Biodegradation Studies : Monitor compound degradation via LC-MS under aerobic/anaerobic conditions.
  • QSAR Ecotoxicity : Predict long-term effects using software like ECOSAR .

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